molecular formula C8H6BrIO2 B596489 Methyl 4-bromo-3-iodobenzoate CAS No. 1257231-51-8

Methyl 4-bromo-3-iodobenzoate

Cat. No.: B596489
CAS No.: 1257231-51-8
M. Wt: 340.942
InChI Key: FKMRYNGFIBQMMZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Methyl 4-bromo-3-iodobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and diagnostic tools.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Methyl 4-bromo-3-iodobenzoate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Mechanism of Action

Target of Action

Methyl 4-bromo-3-iodobenzoate is a complex organic compound with potential applications in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the context of its use, such as the type of reaction it’s involved in or the biological system it’s introduced to.

Mode of Action

It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of complex structures such as dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system it’s introduced to. For instance, the compound is typically stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of methyl benzoate. The process typically starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding benzoic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds with extended conjugation.

    Reduction Reactions: Products include the corresponding benzoic acid derivatives with reduced halogen atoms.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-iodobenzoate
  • Methyl 3-bromo-4-iodobenzoate
  • Methyl 4-iodobenzoate

Comparison: Methyl 4-bromo-3-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to methyl 4-bromo-2-iodobenzoate, the 3-iodo position in this compound allows for different steric and electronic interactions, leading to distinct reaction pathways and products. Similarly, methyl 3-bromo-4-iodobenzoate has a different arrangement of halogen atoms, which influences its chemical behavior and applications.

Properties

IUPAC Name

methyl 4-bromo-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMRYNGFIBQMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257231-51-8
Record name Methyl 4-bromo-3-iodobenzoate
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